molecular formula C14H15N3O B1517186 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide CAS No. 1018564-07-2

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Cat. No. B1517186
CAS RN: 1018564-07-2
M. Wt: 241.29 g/mol
InChI Key: HTFPDOYAARYLEZ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, also known as 3-AP, is a chemical compound that belongs to the class of benzamides. It is characterized by its pyridine and aniline moieties. The compound has a molecular weight of 241.29 g/mol and a molecular formula of C14H15N3O .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is characterized by a canonical SMILES string: CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N . The InChI Key is HTFPDOYAARYLEZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.288400 g/mol . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 241.12200 .

Scientific Research Applications

Drug Development

This compound is a heterocyclic organic compound that can serve as a precursor in the synthesis of various pharmaceutical agents . Its structure, featuring both an amide and a pyridine ring, makes it a valuable intermediate in the design of drugs targeting a range of diseases. The amide group, in particular, is a common feature in many drugs due to its ability to engage in hydrogen bonding with biological targets.

Biological Studies

The presence of both amino and pyridyl groups allows this compound to act as a ligand in coordination chemistry, which can be useful in biological studies . It can bind to metal ions, potentially mimicking or interfering with the natural metalloproteins in living organisms, thus providing insights into metalloprotein functions and structures.

Material Science

In material science, this compound could be used to synthesize novel organic frameworks. These frameworks might exhibit interesting electrical or optical properties due to the presence of the pyridine ring, which can participate in π-π stacking interactions .

Analytical Chemistry

As an organic compound with distinct functional groups, 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide can be employed as a standard or reagent in analytical procedures. Its unique structure allows for specific interactions with other substances, which can be exploited in chromatography or spectroscopy .

Agricultural Research

This compound could be investigated for its potential use in agricultural research, particularly in the development of new pesticides or herbicides. The pyridine moiety is a common feature in many agrochemicals, and modifications to this core structure can lead to the discovery of new active substances .

Catalysis

The nitrogen-containing rings of this compound make it a candidate for use as a ligand in catalytic systems. It could potentially stabilize transition states or activate substrates in catalytic cycles, leading to more efficient chemical reactions .

Environmental Science

In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding how it breaks down under various conditions can inform assessments of its safety and suitability for use in different applications .

Nanotechnology

Finally, the compound’s ability to form stable complexes with metals could be leveraged in the field of nanotechnology. It might be used to create nanoscale structures or as a stabilizing agent for metal nanoparticles, which have a wide array of applications .

properties

IUPAC Name

4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPDOYAARYLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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